molecular formula C11H10O2 B6153253 rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans CAS No. 2219372-18-4

rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans

Cat. No. B6153253
M. Wt: 174.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans (abbreviated as ROT) is a naturally occurring tricyclic ketone found in a range of plants, including the common gardenia (Gardenia jasminoides). It has been studied extensively in the laboratory, and has been found to possess a range of interesting and potentially useful biochemical and physiological properties.

Detailed Synthesis Method

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans involves the construction of the tricyclic ring system through a series of cyclization reactions. The starting material for the synthesis is a substituted cyclohexanone, which is converted into a bicyclic intermediate through a series of reactions. The bicyclic intermediate is then subjected to a series of cyclization reactions to form the tricyclic ring system. The final step involves the introduction of an oxygen atom at the appropriate position to form the desired product.", "Starting Materials": [ "4-methylcyclohexanone", "methylmagnesium bromide", "ethyl chloroformate", "sodium hydride", "1,3-dibromopropane", "sodium methoxide", "acetic acid", "sodium borohydride", "acetic anhydride", "acetic acid", "hydrogen peroxide", "sodium hydroxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic anhydride", "acetic acid", "sodium methoxide", "acetic acid", "acetic an

Scientific Research Applications

Rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans has been studied extensively in the laboratory as a potential therapeutic agent. It has been found to possess a range of interesting and potentially useful biochemical and physiological properties, including anti-inflammatory, antioxidant, and antifungal activity. It has also been studied as a potential treatment for a range of diseases and conditions, including diabetes, Alzheimer’s disease, and cancer.

Mechanism Of Action

Rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans is thought to exert its effects through a range of mechanisms, including the modulation of enzyme activity, the regulation of gene expression, and the inhibition of cell proliferation. In particular, it has been found to inhibit the activity of a range of enzymes involved in the metabolism of glucose and fatty acids. It has also been found to modulate the expression of a range of genes involved in inflammation and cell growth.

Biochemical And Physiological Effects

The biochemical and physiological effects of rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans have been studied in a range of in vitro and in vivo models. In particular, it has been found to have anti-inflammatory, antioxidant, and antifungal activity. It has also been found to modulate the expression of a range of genes involved in inflammation and cell growth, and to inhibit the activity of a range of enzymes involved in the metabolism of glucose and fatty acids.

Advantages And Limitations For Lab Experiments

The use of rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans in laboratory experiments has a number of advantages, including its relatively low cost and its availability from a range of sources. However, it also has some limitations, including its relatively low potency and its potential to cause toxicity in some cell types.

Future Directions

Given the potential therapeutic applications of rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans, there is a need for further research into its biochemical and physiological effects. In particular, further research is needed into its mechanism of action and its potential interactions with other drugs. Additionally, further research is needed into its potential therapeutic applications, including its potential use in the treatment of a range of diseases and conditions. Finally, further research is needed into the development of novel synthetic methods for the production of rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans.

properties

CAS RN

2219372-18-4

Product Name

rac-(3R,6R)-2-oxatricyclo[6.4.0.0,3,6]dodeca-1(12),8,10-trien-7-one, trans

Molecular Formula

C11H10O2

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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